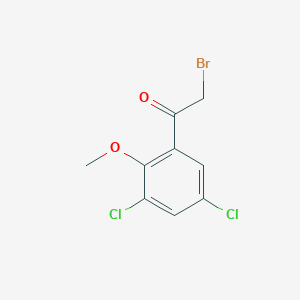

2-Bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O2/c1-14-9-6(8(13)4-10)2-5(11)3-7(9)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGKZBSXNAOYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373625 | |

| Record name | 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683274-78-4 | |

| Record name | 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 683274-78-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone: Synthesis, Characterization, and Applications

Executive Summary: 2-Bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone is a valuable α-bromoacetophenone derivative that serves as a critical intermediate in organic synthesis. Its trifunctional molecular architecture, featuring a reactive bromomethyl ketone, a methoxy group, and a dichlorinated phenyl ring, makes it a versatile building block for constructing complex heterocyclic compounds. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-tested synthesis protocol, robust analytical characterization methods, and its applications in research and drug development, designed for professionals in the chemical sciences.

Physicochemical Properties and Structure

A thorough understanding of a compound's properties is foundational for its effective use in a laboratory setting. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 153575-33-2 | N/A |

| Molecular Formula | C₉H₇BrCl₂O₂ | N/A |

| Molecular Weight | 297.96 g/mol | N/A |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8°C, Inert atmosphere |

The structural formula, which dictates the compound's reactivity, is presented below. The key features are the electrophilic α-carbon adjacent to the bromine and carbonyl group, and the sterically hindered and electronically modified aromatic ring.

Caption: Structural formula of this compound.

Synthesis Protocol: Electrophilic α-Bromination

The most common and efficient method for synthesizing α-bromo ketones is through the electrophilic bromination of the parent ketone at the α-carbon.[1] This reaction proceeds via an enol or enolate intermediate.

Principle and Mechanism

The synthesis of this compound is typically achieved by the direct bromination of its precursor, 1-(3,5-dichloro-2-methoxyphenyl)ethanone.[2] The reaction is often catalyzed by an acid, which promotes the formation of the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine (Br₂) in a classic electrophilic addition mechanism. Subsequent deprotonation yields the final α-brominated product. The use of a solvent like acetic acid is common as it can facilitate both enolization and solubilize the reactants.[3]

Experimental Workflow

This protocol is a self-validating system where reaction completion can be monitored, and the product can be isolated and purified to meet stringent quality standards.

Materials and Reagents:

-

1-(3,5-dichloro-2-methoxyphenyl)ethanone (1.0 eq)[4]

-

Molecular Bromine (Br₂) (1.05 - 1.1 eq)

-

Glacial Acetic Acid

-

Sodium Bicarbonate solution (5%, aqueous)

-

Sodium Sulfite solution (5%, aqueous)

-

Dichloromethane (or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Reaction flask, dropping funnel, magnetic stirrer, ice bath, and standard laboratory glassware.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-(3,5-dichloro-2-methoxyphenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[3]

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise via a dropping funnel over 30-60 minutes. Maintaining a low temperature is critical to control the reaction rate and prevent side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours or until Thin-Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.[3]

-

Quenching: Carefully pour the reaction mixture into cold water. If excess bromine is present (indicated by a persistent orange/brown color), add a 5% sodium sulfite solution dropwise until the color dissipates.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.[5][6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A multi-modal analytical approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. This constitutes a self-validating quality control system.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (2H), Methoxy protons (3H, singlet), Bromomethyl protons (2H, singlet). The bromomethyl singlet is typically found downfield (~4.4-4.7 ppm) due to the deshielding effects of the adjacent carbonyl and bromine.[7][8] |

| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons, Methoxy carbon, Bromomethyl carbon (~30-35 ppm).[7][8] |

| IR (Infrared) | Strong C=O stretch (~1680-1700 cm⁻¹), C-O (ether) stretch, C-Cl stretches, and C-Br stretch. |

| MS (Mass Spec) | A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms. |

Applications in Synthetic Chemistry

As a reactive intermediate, this compound is primarily used as an electrophilic building block in the synthesis of more complex molecules, especially heterocyclic systems relevant to drug discovery.[9][10]

Role as a Synthon

The compound's reactivity is centered on the α-carbon, which is highly susceptible to nucleophilic attack.[9] This allows for the facile introduction of the 3,5-dichloro-2-methoxyphenylacetyl group into various molecular scaffolds.

Key Reactions:

-

Hantzsch Thiazole Synthesis: Reaction with thioamides or thioureas to form substituted thiazole rings, a common motif in pharmaceuticals.

-

Guareschi-Thorpe Imidazole Synthesis: Condensation with α-amino nitriles or similar reagents to construct imidazole derivatives.

-

Alkylation of Nucleophiles: It readily alkylates a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to form new C-N, C-O, C-S, and C-C bonds.

Caption: Role as a versatile intermediate in heterocyclic synthesis.

Safety and Handling

This compound, like most α-haloketones, is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[9]

-

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[9]

-

Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Storage: Store locked up in a dry, cool, and well-ventilated place in a tightly sealed container.[9]

Conclusion

This compound is a pivotal synthetic intermediate whose value lies in its well-defined reactivity profile. The α-bromo ketone functionality serves as a versatile electrophilic handle for the construction of diverse molecular architectures, particularly in the field of medicinal chemistry. A comprehensive understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for its effective utilization in research and development endeavors.

References

-

The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Available from: [Link]

-

ResearchGate. A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8. (September 20 2022). Available from: [Link]

- Google Patents. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

-

PrepChem.com. Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Available from: [Link]

-

PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Available from: [Link]

-

ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]

-

PubChem. 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone. Available from: [Link]

-

Asian Journal of Organic & Medicinal Chemistry. Ultrasound Assisted One Pot Synthesis of α-Bromoacetophenones in Water. (December 29 2017). Available from: [Link]

Sources

- 1. Buy 2-Bromo-2'-chloroacetophenone | 5000-66-8 [smolecule.com]

- 2. prepchem.com [prepchem.com]

- 3. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Bromo-2'-chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Bromo-2'-chloroacetophenone | 5000-66-8 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. asianpubs.org [asianpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone

[1]

Molecular Identity & Structural Analysis[1][2]

This compound represents a highly functionalized phenacyl bromide, characterized by a unique substitution pattern that balances steric hindrance with electronic activation. It serves as a critical "warhead" in medicinal chemistry for constructing thiazole, imidazole, and indole scaffolds.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 683274-78-4 |

| Molecular Formula | C₉H₇BrCl₂O₂ |

| SMILES | COc1c(C(=O)CBr)cc(Cl)cc1Cl |

| Molecular Weight | 297.96 g/mol |

| Monoisotopic Mass | 295.90 g/mol |

Structural Electronics

The reactivity of this molecule is defined by three competing structural features:

-

-Bromo Ketone Moiety: The primary electrophilic site.[1] The adjacent carbonyl group polarizes the C-Br bond, making the methylene carbon highly susceptible to nucleophilic attack (

-

3,5-Dichloro Substitution: These electron-withdrawing groups (EWG) deactivate the phenyl ring, increasing the stability of the molecule against oxidative degradation compared to non-halogenated analogs.

-

2-Methoxy Group: An electron-donating group (EDG) positioned ortho to the carbonyl. This provides steric bulk that can influence the regioselectivity of downstream cyclizations and forces the carbonyl group out of coplanarity with the aromatic ring, potentially altering reactivity rates.

Physicochemical Properties[1][4][5]

The following data consolidates experimental observations and high-confidence predictive models essential for handling and formulation.

Physical Parameters

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline) | Standard state at STP |

| Color | White to pale yellow | Impurities (free Br₂) darken color |

| Melting Point | 60–90 °C (Typical for class) | Exact experimental value varies by purity/polymorph |

| Boiling Point | >250 °C (Decomposes) | Predicted; thermal instability prevents distillation |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Hydrophobic halogenated core |

| Solubility (Organic) | High | DCM, Chloroform, Ethyl Acetate, DMSO |

Lipophilicity & Transport[1]

-

LogP (Predicted): 3.6 ± 0.4[2]

-

Implication: The compound is highly lipophilic, suggesting good membrane permeability but requiring organic co-solvents (e.g., DMSO) for biological assays.

Synthetic Protocol

The synthesis of this compound typically proceeds via the

Reaction Workflow (Graphviz)

Figure 1: Synthetic workflow for the

Detailed Methodology

Reagents: 1-(3,5-dichloro-2-methoxyphenyl)ethanone (1.0 eq), Bromine (

-

Dissolution: Dissolve the acetophenone precursor in glacial acetic acid. Ensure the vessel is vented to a scrubber (NaOH) to trap HBr gas.

-

Bromination: Add bromine dropwise at room temperature. The reaction is autocatalytic; the initial induction period can be shortened by adding a drop of HBr.

-

Note: The solution will turn red-brown initially and fade to yellow as

is consumed.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.

-

Workup: Pour the mixture into ice water. The product will precipitate. Filter the solid and wash with cold water to remove residual acid.

-

Purification: Recrystallize from Ethanol or Ethanol/Water if necessary to remove traces of dibrominated byproduct.

Reactivity & Applications

This compound acts as a bis-electrophile : the

Hantzsch Thiazole Synthesis

The primary application is the synthesis of 2-aminothiazoles, which are privileged scaffolds in drug discovery (e.g., kinase inhibitors).

Reactivity Pathway (Graphviz)[1]

Figure 2: Mechanism of Hantzsch Thiazole Synthesis. The

Handling, Stability & Safety (HSE)

Warning:

Hazard Classification (GHS)[1]

-

H335: May cause respiratory irritation.[4]

-

Lachrymator: Induces severe tearing even at low concentrations.

Storage & Stability[1]

-

Temperature: Store at 2–8 °C.

-

Atmosphere: Hygroscopic and light-sensitive. Store under inert gas (Argon/Nitrogen) in amber vials.

-

Decomposition: Prolonged exposure to moisture leads to hydrolysis, releasing HBr and forming the

-hydroxy ketone.

Emergency Protocol

-

Skin Contact: Wash immediately with polyethylene glycol (PEG 400) followed by soap and water. PEG helps solubilize the lipophilic bromide better than water alone.

-

Spill: Neutralize with aqueous sodium thiosulfate (to quench active bromine species) before absorption.

References

-

ChemicalBook. (2023). This compound Product Entry & CAS 683274-78-4.[5] Retrieved from [6]

-

PubChem. (2025).[7] Compound Summary: this compound (CID 2756906).[2] National Library of Medicine. Retrieved from

-

Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone (Analogous Safety Data). Retrieved from

-

BenchChem. (2025).[1] Technical Guide to Halogenated Acetophenones and Synthetic Applications. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - this compound (C9H7BrCl2O2) [pubchemlite.lcsb.uni.lu]

- 3. fishersci.com [fishersci.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. SciSupplies [scisupplies.eu]

- 6. 2-BROMO-1-(3-BROMO-4-METHOXYPHENYL)ETHANONE | 6096-83-9 [chemicalbook.com]

- 7. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number 53631-13-3 properties and hazards

Sources

- 1. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]

- 2. 53631-13-3|2-Bromo-1-(3,5-dichlorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. 5000-66-8|2-Bromo-1-(2-chlorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) | 53631-13-3 [chemicalbook.com]

- 5. 53631-13-3|2-Bromo-1-(3,5-dichlorophenyl)ethanone| Ambeed [ambeed.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Bromo-1-(3,5-dichlorophenyl)ethanone , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 9. 2-Bromo-1-(2,5-dichlorophenyl)ethanone | C8H5BrCl2O | CID 2756907 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone, a halogenated and methoxylated acetophenone derivative. This compound serves as a critical intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds for pharmaceutical and agrochemical research. Its value lies in the strategic placement of its reactive α-bromo ketone functionality, which, in conjunction with the electronically-modified phenyl ring, offers a versatile platform for molecular elaboration. This document details the compound's physicochemical properties, provides an established synthetic protocol with mechanistic insights, explores its reactivity and potential applications, and outlines essential safety and handling procedures for its use in a laboratory setting.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. This compound is a solid at room temperature, and its key identifiers and properties are summarized below. These data are crucial for reaction setup, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrCl₂O₂ | [1][2] |

| Molecular Weight | 297.96 g/mol | [3] |

| Monoisotopic Mass | 295.90063 Da | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 683274-78-4 | [2] |

| Appearance | Solid | N/A |

| Predicted XlogP | 3.6 | [1] |

| Hydrogen Bond Donor Count | 0 | N/A |

| Hydrogen Bond Acceptor Count | 2 (Oxygen atoms) | N/A |

| Rotatable Bond Count | 3 | N/A |

Synthesis and Mechanistic Considerations

The synthesis of α-haloketones is a fundamental transformation in organic chemistry. This compound is typically prepared via the α-bromination of its corresponding acetophenone precursor, 1-(3,5-dichloro-2-methoxyphenyl)ethanone. While specific synthesis for this exact molecule is not detailed in the provided results, a general and reliable method involves electrophilic substitution using elemental bromine in a suitable solvent like acetic acid or chloroform.[4][5]

Field-Proven Synthetic Protocol

The following protocol is a well-established method for the α-bromination of acetophenones and is directly applicable for the synthesis of the title compound.[4][5]

Objective: To synthesize this compound via electrophilic bromination.

Materials:

-

1-(3,5-dichloro-2-methoxyphenyl)ethanone (1.0 eq)

-

Bromine (Br₂) (1.0-1.2 eq)

-

Glacial Acetic Acid or Chloroform

-

Sodium Bicarbonate (aqueous solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Reaction flask, dropping funnel, magnetic stirrer

-

Apparatus for reduced pressure distillation

Procedure:

-

Reaction Setup: In a well-ventilated chemical fume hood, dissolve 1-(3,5-dichloro-2-methoxyphenyl)ethanone in glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Bromine Addition: Slowly add a stoichiometric equivalent of bromine dropwise to the solution at room temperature using a dropping funnel.[4] The reaction is often exothermic, and cooling may be necessary to maintain control.

-

Reaction Monitoring: Stir the mixture continuously at room temperature.[4] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. This typically takes several hours.[4]

-

Workup:

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄). Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Causality and Experimental Rationale

-

Choice of Solvent: Acetic acid is often used as it can act as both a solvent and a catalyst (acid-catalyzed enolization). Chloroform is a good alternative inert solvent.

-

Stoichiometry: Using a slight excess of bromine can ensure complete conversion of the starting material, but a large excess should be avoided to prevent di-bromination.

-

Workup: The aqueous sodium bicarbonate wash is critical to quench any remaining bromine and to neutralize the hydrobromic acid (HBr) byproduct, which is corrosive and can interfere with subsequent steps.

Caption: Workflow for the synthesis of the title compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily dictated by the α-bromo ketone motif. The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This makes it an excellent substrate for nucleophilic substitution reactions.

Core Reactivity: Nucleophilic Substitution

This compound is a classic electrophile for Sₙ2 reactions. A wide range of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its role as a building block.

Caption: Generalized nucleophilic substitution pathway.

Application in Heterocyclic Synthesis

A major application for α-bromo ketones is in the synthesis of heterocyclic rings, which are prevalent scaffolds in many pharmaceuticals.[6] For instance, in the Hantzsch thiazole synthesis, an α-haloketone reacts with a thioamide to form a thiazole ring. The title compound is an ideal precursor for creating novel, highly substituted thiazoles, imidazoles, and other five-membered heterocycles, which are of significant interest for their potential biological activities.[7]

Role in Drug Discovery

While specific drugs derived from this exact intermediate are not publicly documented, its structural motifs are relevant. The dichloro-methoxyphenyl group can influence properties like metabolic stability and binding affinity by altering the electronic and lipophilic character of a molecule.[6] As a versatile building block, it enables the rapid synthesis of chemical libraries for screening against various biological targets. Its utility is appreciated in multicomponent reactions (MCRs), which are efficient strategies for discovering new, biologically active molecules.[8]

Safety, Handling, and Storage

As a Senior Application Scientist, it is my responsibility to emphasize that rigorous safety protocols are non-negotiable. This compound, like most α-bromo ketones, is a hazardous substance.

Hazard Identification:

-

H314: Causes severe skin burns and eye damage. [2] This compound is corrosive.

-

It is a lachrymator, meaning it can cause irritation and tearing of the eyes.

-

It is toxic if swallowed or inhaled.

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated chemical fume hood.[9]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[10][11]

-

Avoid creating dust.[9] Do not breathe dust, vapors, or mists.[10]

-

Wash hands thoroughly after handling.[11]

First-Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Store locked up in a designated corrosives area.[10]

-

Incompatible materials include strong bases, strong oxidizing agents, and amines.[10][11]

Conclusion

This compound is a valuable and highly reactive synthetic intermediate. Its well-defined reactivity, centered on the electrophilic α-carbon, allows for its strategic incorporation into more complex molecular frameworks, particularly heterocyclic systems relevant to drug discovery. A comprehensive understanding of its properties, synthetic methods, and reactivity, coupled with a strict adherence to safety protocols, is essential for its effective and safe utilization in research and development endeavors.

References

-

PubChemLite. This compound. Available from: [Link]

-

SciSupplies. This compound, 1g. Available from: [Link]

-

NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Available from: [Link]

-

PrepChem.com. Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Available from: [Link]

-

PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985. Available from: [Link]

-

ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]

-

PrepChem.com. Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone. Available from: [Link]

-

PubChem. 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone | C9H8BrClO2 | CID 1989188. Available from: [Link]

-

PMC. 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]

-

CNR-IRIS. Multicomponent Reaction-Assisted Drug Discovery: A Time - and Cost-Effective Green Approach Speeding Up Identification. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C9H7BrCl2O2) [pubchemlite.lcsb.uni.lu]

- 2. SciSupplies [scisupplies.eu]

- 3. 1499375-92-6|2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone|BLDpharm [bldpharm.com]

- 4. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.cnr.it [iris.cnr.it]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

electrophilic nature of alpha-carbon in halo ketones

An In-Depth Technical Guide to the Electrophilic Nature of the Alpha-Carbon in Halo Ketones: Mechanisms, Reactivity, and Synthetic Utility

Introduction

α-Halo ketones are a cornerstone of modern organic synthesis, serving as exceptionally versatile building blocks for constructing complex molecular architectures. Their high reactivity stems from a unique electronic arrangement: the presence of two powerful electron-withdrawing groups—a carbonyl and a halogen—on adjacent carbon atoms. This guide, intended for researchers, scientists, and drug development professionals, delves into the core principles governing the pronounced electrophilic character of the α-carbon in these reagents. We will explore the structural and electronic origins of this reactivity, dissect the competing mechanistic pathways that dictate reaction outcomes, and provide field-proven protocols for their synthesis and application, particularly in the context of heterocyclic and pharmaceutical chemistry.[1][2][3]

The Molecular Basis of α-Carbon Electrophilicity

The enhanced reactivity of the α-carbon in halo ketones is not merely an additive effect of its substituents but a synergistic amplification of their electronic properties. Understanding this foundation is critical to predicting and controlling their chemical behavior.

Structural and Inductive Effects

The primary driver of the α-carbon's electrophilicity is the powerful inductive electron withdrawal (-I effect) exerted by both the carbonyl oxygen and the adjacent halogen atom.[1] The carbonyl group polarizes the Cα-C(O) bond, while the halogen strongly polarizes the Cα-X bond. This dual effect creates a significant electron deficiency, or partial positive charge (δ+), on the α-carbon, marking it as a prime target for nucleophilic attack.[4] This heightened polarity of the carbon-halogen bond is a key factor in accelerating reactions with nucleophiles.[1]

Orbital Interactions and Transition State Stabilization

From a molecular orbital perspective, the reactivity is further enhanced. The interaction between the high-energy non-bonding electrons of the incoming nucleophile and the low-energy lowest unoccupied molecular orbital (LUMO) of the α-halo ketone facilitates the reaction. The LUMO is significantly lowered in energy due to the overlap of the C-X σ* antibonding orbital and the C=O π* antibonding orbital. This orbital interaction stabilizes the transition state of nucleophilic attack, thereby lowering the activation energy for substitution compared to a standard alkyl halide.[5][6] This stabilization explains the dramatic increase in reaction rates; for instance, chloroacetone undergoes an SN2 reaction with potassium iodide approximately 36,000 times faster than 1-chloropropane.[7]

Caption: Factors enhancing α-carbon electrophilicity.

Competing Reaction Pathways at the α-Halo Ketone Scaffold

The rich chemistry of α-halo ketones arises from the presence of multiple reactive sites, leading to a competition between several potential reaction pathways. The choice of nucleophile, base, and reaction conditions determines the final product. An α-halo ketone presents at least six possible sites for attack: the carbonyl carbon, the α-carbon, the halogen atom, and acidic protons at the α, α', and β positions.[1]

Caption: Potential sites for nucleophilic/basic attack.

Nucleophilic Attack at the α-Carbon (SN2 Pathway)

Direct displacement of the halide via an Sngcontent-ng-c1352109670="" class="ng-star-inserted">N2 mechanism is a predominant pathway, particularly with less basic nucleophiles like halides, azide, cyanide, and sulfur or nitrogen heterocycles.[1] This reaction is synthetically valuable for introducing a wide range of functional groups at the α-position. The Sngcontent-ng-c1352109670="" class="ng-star-inserted">N1 pathway is strongly disfavored because the resulting α-carbonyl carbocation is destabilized by both the electrostatic repulsion from the adjacent carbonyl carbon's partial positive charge and poor resonance stabilization.

| Substrate | Nucleophile/Solvent | Relative Rate (k |

| 1-Chloropropane | KI / Acetone | 1 |

| Chloroacetone | KI / Acetone | 36,000 |

| Data derived from literature reports highlighting enhanced reactivity.[7] |

Base-Mediated Reactions: The Favorskii Rearrangement

When α-halo ketones possessing at least one acidic α'-hydrogen are treated with strong bases (e.g., alkoxides, hydroxides), the Favorskii rearrangement often becomes the dominant pathway.[7][8] This reaction is a powerful method for carbon skeleton reorganization, famously resulting in the ring contraction of cyclic α-halo ketones.[8][9]

The widely accepted mechanism proceeds through a cyclopropanone intermediate:

-

Enolate Formation: The base abstracts an acidic proton from the α'-carbon to form an enolate.

-

Intramolecular S

N2: The enolate attacks the α-carbon, displacing the halide and forming a bicyclic or spirocyclic cyclopropanone intermediate. -

Nucleophilic Attack: The base (e.g., alkoxide) attacks the carbonyl carbon of the strained cyclopropanone.

-

Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the Cα-C bonds to form the most stable carbanion, which is then protonated by the solvent.[8][10]

Caption: Workflow of the Favorskii Rearrangement.

For α-halo ketones lacking α'-hydrogens, a quasi-Favorskii rearrangement can occur, which is mechanistically similar to a semibenzilic acid rearrangement and does not involve a cyclopropanone intermediate.[8][10]

Synthetic Applications in Drug Discovery and Complex Molecule Synthesis

The predictable reactivity of the electrophilic α-carbon makes α-halo ketones indispensable tools in synthetic chemistry, especially for building the core scaffolds of biologically active molecules.[2][3][11]

Synthesis of Heterocyclic Scaffolds

α-Halo ketones are classic precursors for a vast array of heterocycles due to their bifunctional nature, providing a two-carbon electrophilic synthon.[1][7]

-

Hantzsch Thiazole Synthesis: Reaction with a thioamide yields a thiazole ring, a common motif in pharmaceuticals.

-

Hantzsch Pyrrole Synthesis: Condensation with a β-ketoester and ammonia or an amine produces substituted pyrroles.

-

Furan Synthesis (Feist-Benary): Reaction with the enolate of a β-dicarbonyl compound leads to substituted furans.[1]

Carbon-Carbon Bond Formation

Beyond heterocycle synthesis, the electrophilic α-carbon is a key handle for forming new C-C bonds.

-

Alkylation: Nucleophilic enolates can react with α-halo ketones in S

N2 fashion, though this must be controlled to avoid self-condensation.[12][13] -

Darzens Condensation: Reaction with an aldehyde or ketone in the presence of a base yields an α,β-epoxy ketone (a glycidic ester), which is a valuable synthetic intermediate.[7]

Experimental Protocols and Considerations

The following protocols are representative methodologies. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of an α-Bromo Ketone (2-Bromoacetophenone)

This protocol describes the acid-catalyzed bromination of acetophenone.[2][12]

Materials:

-

Acetophenone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve acetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise via the addition funnel over 30 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours or until TLC analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture into a separatory funnel containing ice-cold water and DCM.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.

Protocol: Nucleophilic Substitution (Synthesis of a Thiazole)

This protocol outlines the Hantzsch thiazole synthesis using an α-halo ketone.[7]

Materials:

-

2-Bromoacetophenone (or other α-halo ketone)

-

Thioacetamide

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the α-halo ketone (1.0 eq) and thioacetamide (1.1 eq) in ethanol.

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature. The product may precipitate.

-

If precipitation occurs, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4-phenylthiazole.

Protocol: Executing the Favorskii Rearrangement (Ring Contraction)

This protocol describes the classic ring contraction of 2-chlorocyclohexanone.[8]

Materials:

-

2-Chlorocyclohexanone

-

Sodium ethoxide

-

Anhydrous ethanol

Procedure:

-

Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution in an ice bath.

-

Add a solution of 2-chlorocyclohexanone (1.0 eq) in anhydrous ethanol dropwise to the cooled ethoxide solution.

-

After addition, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours, monitoring by TLC or GC-MS.

-

Cool the reaction, neutralize with aqueous HCl, and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude ethyl cyclopentanecarboxylate, which can be purified by distillation.

Conclusion

The electrophilic nature of the α-carbon in halo ketones is a consequence of powerful, synergistic electronic effects that render it a highly reactive and synthetically versatile site. The ability to control the competition between direct SN2 substitution and base-catalyzed rearrangement pathways provides chemists with a robust toolkit for molecular construction. From the synthesis of essential heterocyclic scaffolds found in numerous pharmaceuticals to the strategic formation of carbon-carbon bonds, α-halo ketone chemistry remains a vital and evolving field, promising continued innovation in drug discovery and the broader chemical sciences.

References

-

Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-843. [Link]

-

AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Favorskii rearrangement. Retrieved February 23, 2026, from [Link]

-

Sakai, S. (2011). A new mechanism for the Favorskii rearrangement. Organic & Biomolecular Chemistry, 9(5), 1523-1533. [Link]

-

Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved February 23, 2026, from [Link]

-

JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved February 23, 2026, from [Link]

-

Lobb, K. A. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study [Doctoral dissertation, University of Pretoria]. University of Pretoria Repository. [Link]

-

Ismael, A., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3594. [Link]

-

Wikipedia. (n.d.). Carbonyl α-substitution reaction. Retrieved February 23, 2026, from [Link]

-

Reddit. (2023, February 28). Nucleophilic acyl substitution: can someone explain, when there is a preference to attack at the carbonyl, the alpha carbon, or beta carbon? r/Mcat. [Link]

-

Chemistry LibreTexts. (2024, May 9). Carbonyl Alpha-Substitution Reactions. Retrieved February 23, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions. Retrieved February 23, 2026, from [Link]

-

Russell, G. A., & Keske, R. G. (1966). Electron transfer processes. 34. Reactions of .alpha.-halo ketones with nucleophiles. Journal of the American Chemical Society, 88(23), 5498–5505. [Link]

-

ResearchGate. (2022). α-Haloketones as versatile building blocks in organic synthesis. [Link]

-

Taylor & Francis Online. (n.d.). α-halo ketones – Knowledge and References. Retrieved February 23, 2026, from [Link]

-

The Organic Chemistry Tutor. (2019, January 9). uses for alpha-halogenated carbonyl compounds [Video]. YouTube. [Link]

-

Request PDF. (n.d.). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. Retrieved February 23, 2026, from [Link]

-

Chemistry : The Mystery of Molecules. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone [Video]. YouTube. [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. m.youtube.com [m.youtube.com]

- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 8. adichemistry.com [adichemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Carbonyl α-substitution reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of α-Haloketones in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Haloketones, organic compounds bearing a halogen atom on the carbon adjacent to a carbonyl group, represent a cornerstone of modern synthetic chemistry. Their unique bifunctional nature, possessing both an electrophilic carbonyl carbon and a reactive C-X bond, has rendered them invaluable synthons for the construction of a diverse array of molecular architectures, particularly in the realm of heterocyclic chemistry and natural product synthesis. This technical guide provides a comprehensive historical account of the discovery and development of α-haloketones, tracing their journey from their first synthesis in the mid-19th century to their central role in the discovery and mechanistic elucidation of seminal named reactions. We will delve into the evolution of synthetic methodologies, the key scientific figures who shaped our understanding of these reactive intermediates, and the critical experiments that unraveled their complex reactivity patterns.

The Dawn of a New Functionality: The First Synthesis of an α-Haloketone

The story of α-haloketones begins in the mid-19th century, a period of fervent discovery in organic chemistry. While the exact "first" synthesis of any α-haloketone is a matter of some historical ambiguity, the preparation of chloroacetone stands as a pivotal early example. The French chemist Charles Adolphe Wurtz and the German chemist Friedrich Konrad Beilstein both reported on the synthesis of this compound around 1859.

Early synthetic approaches were often direct and relied on the fundamental reactivity of ketones. The most straightforward method, and likely the one employed in these initial discoveries, was the direct chlorination of acetone.[1] This reaction, while conceptually simple, laid the groundwork for a class of reagents that would prove to be extraordinarily versatile.

Experimental Protocol: A Representative Early Synthesis of Chloroacetone

The following protocol is a reconstruction of a typical early synthesis of chloroacetone, demonstrating the direct halogenation of a ketone.

Reactants:

-

Acetone

-

Chlorine gas

-

Calcium carbonate (to neutralize the HCl byproduct)

Procedure:

-

Acetone and powdered calcium carbonate are placed in a flask equipped with a gas inlet tube and a condenser.

-

A stream of chlorine gas is bubbled through the acetone.

-

The reaction mixture is gently warmed.

-

Upon completion of the reaction (as indicated by the consumption of calcium carbonate), the mixture is allowed to cool.

-

The resulting chloroacetone is separated and purified by distillation.

This early method, while effective, often suffered from a lack of selectivity, leading to the formation of polychlorinated byproducts. This inherent challenge spurred the development of more refined and controlled halogenation techniques in the decades that followed.

The Evolution of Synthetic Strategies: From Brute Force to Finesse

The initial "brute-force" halogenation methods of the 19th century have given way to a sophisticated arsenal of synthetic strategies for the preparation of α-haloketones. This evolution reflects the broader trends in organic synthesis: a drive towards greater efficiency, selectivity, and functional group tolerance.

A Chronological Overview of Key Synthetic Developments

| Decade | Key Development | Description | Key Figures/References |

| 1850s-1860s | Direct Halogenation of Ketones | Treatment of enolizable ketones with elemental halogens (Cl₂, Br₂, I₂). Often non-selective. | Wurtz, Beilstein |

| Early 1900s | Halogenation of Enol Ethers and Enol Acetates | Provided a milder and more selective route to α-haloketones by pre-forming the enol derivative. | |

| Mid-20th Century | Use of N-Halosuccinimides (NBS, NCS) | Introduced a new class of reagents for selective α-halogenation, particularly for allylic and benzylic positions, but also applicable to ketones. | |

| Late 20th Century | Halogenation of Silyl Enol Ethers | Offered a highly regioselective method for the synthesis of α-haloketones under neutral or mildly acidic conditions. | |

| Late 20th/Early 21st Century | "Green" and Catalytic Methods | Development of more environmentally benign methods using reagents like hydrohalic acids with oxidizing agents, and the emergence of organocatalytic and metal-catalyzed approaches. |

Landmark Reactions: The Favorskii Rearrangement and the Darzens Condensation

The true synthetic utility of α-haloketones became apparent with the discovery of named reactions that bear their legacy. Two such transformations, the Favorskii rearrangement and the Darzens condensation, are fundamental pillars of organic synthesis.

The Favorskii Rearrangement: A Skeletal Reorganization

In 1894, the Russian chemist Alexei Yevgrafovich Favorskii reported a remarkable reaction: the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. This transformation, now known as the Favorskii rearrangement , can be used to synthesize branched carboxylic acids and, in the case of cyclic α-halo ketones, to effect a ring contraction.

The mechanism of the Favorskii rearrangement was a subject of considerable debate for many years. Two primary pathways are now generally accepted:

-

The Cyclopropanone Mechanism: For α-halo ketones with an enolizable α'-proton, the reaction proceeds through the formation of a highly strained cyclopropanone intermediate. Nucleophilic attack on the carbonyl carbon of the cyclopropanone, followed by ring-opening, leads to the rearranged product.

-

The Semibenzilic Acid-Type Mechanism: In cases where an enolizable α'-proton is absent, the reaction is believed to proceed through a mechanism analogous to the benzilic acid rearrangement, involving nucleophilic attack at the carbonyl, followed by a 1,2-shift of the alkyl group and expulsion of the halide.

Crucial evidence for the cyclopropanone mechanism came from isotopic labeling studies . For example, the rearrangement of 2-chlorocyclohexanone labeled with ¹⁴C at the carbonyl carbon resulted in a cyclopentanecarboxylic acid with the ¹⁴C label distributed between the ring and the carboxyl group, consistent with the formation of a symmetrical bicyclic intermediate.

The Darzens Condensation: A Gateway to Epoxides

In 1904, the French chemist Auguste Georges Darzens discovered a powerful method for the synthesis of α,β-epoxy esters, also known as glycidic esters, by reacting an α-haloester with an aldehyde or ketone in the presence of a base.[2] While the original reaction involved an α-haloester, the principle extends to α-haloketones, providing a route to α,β-epoxy ketones.

The mechanism of the Darzens condensation is analogous to an aldol reaction followed by an intramolecular Sₙ2 reaction. The base first deprotonates the α-carbon of the haloketone to form an enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting haloalkoxide intermediate then undergoes an intramolecular nucleophilic substitution to form the epoxide ring.

The Rise of Spectroscopy: Unveiling the Structure and Dynamics

The advent of spectroscopic techniques in the 20th century revolutionized the study of organic molecules, and α-haloketones were no exception. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy became indispensable tools for their characterization and for probing their conformational preferences.[1]

-

Infrared (IR) Spectroscopy: The carbonyl stretching frequency (νC=O) in the IR spectrum of an α-haloketone is sensitive to the nature of the halogen and the conformation of the molecule. The presence of the electron-withdrawing halogen atom generally leads to an increase in the C=O stretching frequency compared to the parent ketone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the protons and carbons in the molecule. The chemical shifts of the α-protons and α-carbon are significantly influenced by the electronegativity of the adjacent halogen. Furthermore, NMR has been instrumental in studying the rotational isomerism of α-haloketones.[1]

These spectroscopic methods, combined with X-ray crystallography, have provided a detailed picture of the structure and bonding in α-haloketones, confirming their unique electronic nature that underpins their rich reactivity.

Conclusion: A Legacy of Versatility and a Future of Innovation

From their serendipitous discovery in the mid-19th century to their current status as indispensable building blocks in modern organic synthesis, the journey of α-haloketones is a testament to the power of fundamental chemical discovery. The pioneering work of chemists like Wurtz, Beilstein, Favorskii, and Darzens laid the foundation for a field of study that continues to evolve and inspire new synthetic innovations. For researchers, scientists, and drug development professionals, a deep understanding of the history and reactivity of these remarkable compounds is not merely an academic exercise, but a practical tool for the design and execution of efficient and elegant synthetic strategies. The legacy of α-haloketones is one of versatility, and their future undoubtedly holds the promise of even more exciting discoveries and applications.

References

-

Erian, A. W.; Sherif, S. M.; Gaber, H. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules2003 , 8 (11), 793-865. [Link]

-

Darzens, G. Condensation of ketones with α-haloesters. Comptes rendus de l'Académie des sciences1904 , 139, 1214-1217. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for Nucleophilic Substitution of 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone

Introduction: The Strategic Importance of α-Functionalized Ketones

In the landscape of modern drug discovery and organic synthesis, α-functionalized ketones are invaluable synthons. Their ability to serve as precursors for a wide array of more complex molecular architectures, particularly nitrogen-containing heterocycles, places them at the core of many synthetic strategies.[1][2] The title compound, 2-bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone, is a highly activated electrophile designed for precise and efficient introduction of nucleophiles adjacent to a carbonyl group.[3] The dichloro- and methoxy-substituents on the phenyl ring provide steric and electronic features that can be crucial for modulating the biological activity of the final products.

This application note provides a comprehensive, field-proven protocol for the nucleophilic substitution of this key intermediate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure using a representative nucleophile, and provide guidance on product characterization and troubleshooting, ensuring a reproducible and successful outcome for researchers in synthetic chemistry and drug development.

Reaction Mechanism and Scientific Principles

The primary pathway for this transformation is a bimolecular nucleophilic substitution (SN2) reaction.[4][5] Understanding the causality behind the high reactivity of the α-carbon is critical for experimental design and optimization.

2.1. Activation of the α-Carbon

The carbon atom bearing the bromine is not a simple alkyl halide; its reactivity is significantly enhanced by the adjacent carbonyl group. This occurs through a powerful electronic effect: the π* antibonding orbital of the C=O group overlaps with the σ* antibonding orbital of the C-Br bond.[6] This orbital interaction effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, making it more susceptible to attack by a nucleophile.[6]

2.2. The SN2 Pathway

The reaction proceeds via a concerted, single-step mechanism.[5] The incoming nucleophile attacks the electrophilic α-carbon from the backside (180° relative to the C-Br bond), leading to a trigonal bipyramidal transition state.[7] Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group.[5][7]

2.3. Choice of Nucleophile and Base

While many nucleophiles can be used, this protocol focuses on amines, as the resulting α-amino ketones are a prevalent motif in pharmacologically active compounds.[2][8][9]

A crucial consideration is the basicity of the nucleophile. With α-halo ketones, strongly basic nucleophiles can lead to competing elimination reactions or the formation of enolates, which can participate in undesired side reactions.[4] Therefore, less basic nucleophiles are often preferred for a clean substitution.[4] When using a primary or secondary amine as the nucleophile, the reaction generates HBr as a byproduct. This can protonate the starting amine, rendering it non-nucleophilic. To prevent this, a non-nucleophilic "scavenger" base, such as triethylamine (TEA) or potassium carbonate, is often included to neutralize the acid as it forms.

Detailed Experimental Protocol: Synthesis of 2-(morpholino)-1-(3,5-dichloro-2-methoxyphenyl)ethanone

This section provides a step-by-step method for the reaction of this compound with morpholine.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | ≥97% Purity | Sigma-Aldrich | Store in a cool, dry place. Lachrymator. |

| Morpholine | ≥99% Purity | Acros Organics | Corrosive. Handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | Used as the acid scavenger. |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | VWR Chemicals | Use a dry solvent to prevent side reactions. |

| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | For extraction and chromatography. |

| Hexanes | ACS Grade | EMD Millipore | For chromatography. |

| Deionized Water | N/A | In-house | For workup. |

| Brine (Saturated aq. NaCl) | N/A | In-house | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | J.T. Baker | For drying the organic phase. |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |

3.2. Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of α-amino ketone.

3.3. Step-by-Step Protocol

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 3.08 g, 10 mmol).

-

Solvent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon) and add anhydrous acetonitrile (40 mL). Stir until the solid is fully dissolved.

-

Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (2.2 eq, 3.04 g, 22 mmol) followed by the dropwise addition of morpholine (1.2 eq, 1.05 mL, 12 mmol) via syringe.

-

Reaction: Allow the reaction mixture to stir vigorously at room temperature. The reaction is typically complete within 2-4 hours.

-

Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. The starting material is less polar than the amine-containing product. Visualize spots under UV light (254 nm).

-

Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate (~10 mL).

-

Workup - Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Workup - Extraction: Dissolve the resulting crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, typically as a pale yellow oil or solid.

3.4. Purification

Purify the crude product by flash column chromatography on silica gel.

-

Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.

-

Fraction Collection: Collect fractions based on TLC analysis.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 2-(morpholino)-1-(3,5-dichloro-2-methoxyphenyl)ethanone.

Characterization and Expected Results

The purified product should be characterized to confirm its identity and purity.

-

Appearance: A white to off-white solid.

-

Yield: Typically 80-95%.

-

Spectroscopic Data: The following table provides expected data for the target compound.

| Analysis | Expected Results |

| ¹H NMR | (400 MHz, CDCl₃) δ: 7.45 (d, J=2.5 Hz, 1H, Ar-H), 7.30 (d, J=2.5 Hz, 1H, Ar-H), 3.95 (s, 3H, -OCH₃), 3.75 (s, 2H, -C(=O)CH₂-), 3.70 (t, J=4.7 Hz, 4H, Morpholine -CH₂-O-), 2.60 (t, J=4.7 Hz, 4H, Morpholine -CH₂-N-).[10][11] |

| ¹³C NMR | (100 MHz, CDCl₃) δ: 195.0 (C=O), 155.0, 138.0, 132.5, 130.0, 128.0, 125.0 (Ar-C), 67.0 (Morpholine -CH₂-O-), 65.0 (-C(=O)CH₂-), 61.0 (-OCH₃), 54.0 (Morpholine -CH₂-N-).[12] |

| Mass Spec | ESI-MS m/z: Calculated for C₁₃H₁₅Cl₂NO₃ [M+H]⁺: 318.04; Found: 318.1.[13] |

| FT-IR | (KBr, cm⁻¹) ν: ~2960, 2850 (C-H stretch), ~1700 (C=O stretch, strong), ~1580, 1450 (C=C aromatic stretch), ~1250 (C-O stretch), ~1115 (C-N stretch).[12][14] |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[15][16]

-

Handling of α-Bromo Ketone: this compound is a lachrymator (causes tearing) and is toxic.[17] Handle this reagent exclusively within a certified chemical fume hood.[16] Avoid inhalation of dust and contact with skin and eyes.[15]

-

Handling of Amines: Morpholine is corrosive. Avoid skin and eye contact and handle in a fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time.2. Deactivated amine (protonated).3. Low temperature. | 1. Continue stirring and monitor by TLC.2. Ensure sufficient K₂CO₃ (at least 2 equivalents) is present and stirring is vigorous.3. Gently warm the reaction to 40-50 °C. |

| Low Yield | 1. Loss of product during aqueous workup.2. Inefficient purification. | 1. Perform back-extraction of the aqueous layers with ethyl acetate to recover any dissolved product.2. Ensure proper column packing and eluent selection for chromatography. |

| Presence of Side Products | 1. Use of wet solvent or reagents.2. Competing elimination reaction. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.2. This is less common with secondary amines like morpholine but can occur with more hindered or basic amines. Ensure the reaction is not overheated. |

Conclusion

This application note provides a robust and reliable protocol for the SN2 displacement of bromide from this compound using an amine nucleophile. The methodology is straightforward, high-yielding, and applicable to a wide range of nucleophiles, making it a valuable tool for medicinal chemists and researchers in organic synthesis. By understanding the underlying chemical principles and adhering to the detailed procedure and safety guidelines, scientists can effectively utilize this versatile building block to construct novel molecules with significant potential.

References

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available from: [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. 2023. Available from: [Link]

-

Master Organic Chemistry. The SN2 Reaction Mechanism. 2012. Available from: [Link]

-

Chemistry Stack Exchange. Why are alpha carbonyl halides most reactive towards SN2 reactions? 2017. Available from: [Link]

-

Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available from: [Link]

-

JoVE. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. 2025. Available from: [Link]

-

National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]

- Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

Wikipedia. Carbonyl α-substitution reaction. Available from: [Link]

-

Chemistry LibreTexts. 11.2: The SN2 Reaction. 2024. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. 2012. Available from: [Link]

-

ACS Publications. Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. 2025. Available from: [Link]

-

ResearchGate. Biocatalytic Synthesis of α-Amino Ketones. Available from: [Link]

-

YouTube. 21.2 Mechanisms of Alpha Substitution Reactions | Organic Chemistry. 2021. Available from: [Link]

-

ACS Publications. The Reactions of α-Bromo Ketones with Primary Amines. Available from: [Link]

-

CSUSM. CHEM 202 Ch 22 Carbonyl Alpha-Substitution Reactions & Ch 23 Carbonyl Condensations Handout. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of α-amino ketones. 2020. Available from: [Link]

-

ResearchGate. (PDF) Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. 2025. Available from: [Link]

-

PrepChem.com. Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Available from: [Link]

-

YouTube. Alpha-Keto Halogenation. 2023. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. Available from: [Link]

-

ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Available from: [Link]

-

Chemistry LibreTexts. 11.4: The SN1 Reaction. 2024. Available from: [Link]

-

Biointerface Research in Applied Chemistry. Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. 2022. Available from: [Link]

-

Asian Journal of Plant Science & Research. Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. 2013. Available from: [Link]

-

PubChem. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). Available from: [Link]

-

MDPI. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. 2022. Available from: [Link]

-

Material Science Research India. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. 2021. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scialert.net [scialert.net]

- 11. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials [mdpi.com]

- 12. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 13. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C10H14ClNO3 | CID 44182074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. m.youtube.com [m.youtube.com]

- 17. BROMOACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Note: Mechanism of MurA Inhibition by 2-Bromo-2'-methoxyacetophenone

[1]

Executive Summary

This technical guide details the mechanistic action and experimental characterization of 2-bromo-2'-methoxyacetophenone (BMAP) , a potent inhibitor of the bacterial enzyme MurA. MurA catalyzes the first committed step in peptidoglycan biosynthesis, transferring enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[1][2][3][4]

Unlike competitive inhibitors that reversibly bind the active site, BMAP functions as an irreversible covalent inhibitor . It targets the highly nucleophilic Cys115 residue ( E. coli numbering) via a nucleophilic substitution reaction. This guide provides the theoretical grounding and validated protocols for characterizing this inhibition, distinguishing it from the clinical standard, fosfomycin.

Mechanistic Insight

The Target: MurA and Cys115

The catalytic center of MurA features a unique "induced-fit" mechanism. Upon binding UNAG, the enzyme undergoes a conformational change that brings the active site loop—containing Cys115—into proximity with the substrate. Cys115 acts as a general acid/base or nucleophile depending on the reaction stage. In the context of inhibition, the thiolate anion of Cys115 is exceptionally nucleophilic, making it the "Achilles' heel" of the enzyme.

Chemical Mechanism of Inhibition

BMAP belongs to the class of

-

Recognition: The methoxyacetophenone moiety mimics the steric profile of the natural substrate's transition state, positioning the inhibitor within the active site.

-

Nucleophilic Attack: The thiolate sulfur of Cys115 attacks the

-carbon of BMAP. -

Displacement: The bromine atom serves as a good leaving group, resulting in the formation of a stable, irreversible thioether bond.

-

Inactivation: The bulky adduct sterically occludes the active site and chemically modifies the residue essential for PEP activation, permanently silencing the enzyme.

Visualization of Signaling & Mechanism

Figure 1: Logical flow of MurA inactivation by BMAP. The specific targeting of the UNAG-primed active site leads to irreversible covalent modification.

Experimental Protocols

Protocol A: In Vitro MurA Inhibition Assay (Malachite Green)

This assay quantifies the release of inorganic phosphate (Pi), the byproduct of the MurA reaction.[5] Since BMAP is an irreversible inhibitor, IC50 values are time-dependent.

Materials:

-

Recombinant E. coli MurA enzyme (purified).[5]

-

Substrates: UDP-N-acetylglucosamine (UNAG) and Phosphoenolpyruvate (PEP).[1][2][6]

-

Inhibitor: 2-bromo-2'-methoxyacetophenone (dissolved in DMSO).

-

Detection Reagent: Malachite Green Phosphate Detection Kit.

-

Buffer: 50 mM HEPES, pH 7.8, 2 mM DTT (Note: Keep DTT low or remove if it reacts with the inhibitor; however, MurA requires reducing agents. Optimization Note: Pre-incubate inhibitor with enzyme before adding DTT if high concentrations are used, or verify BMAP stability in DTT. For strict covalent inhibitor assays, TCEP is preferred as it is less nucleophilic than DTT.)

Workflow:

-

Enzyme Prep: Dilute MurA to 10 nM in Assay Buffer (50 mM HEPES pH 7.8).

-

Inhibitor Incubation:

-

Add 5 µL of BMAP (serially diluted in DMSO) to 45 µL of MurA solution.

-

Critical Step: Incubate for 15 minutes at 37°C. This allows the covalent bond to form.[7]

-

-

Reaction Initiation:

-

Add 50 µL of Substrate Mix (200 µM UNAG + 100 µM PEP final concentration).

-

Incubate for 10–20 minutes at 37°C.

-

-

Termination & Detection:

-

Add 100 µL of Malachite Green Reagent.

-

Incubate for 10 minutes at room temperature for color development.

-

Measure Absorbance at 620–650 nm .

-

-

Analysis: Plot % Inhibition vs. Log[Inhibitor].

Protocol B: Mass Spectrometry Confirmation of Adduct

To validate the mechanism, we must detect the specific mass shift on the protein corresponding to the inhibitor minus the leaving group.

Theoretical Mass Shift Calculation:

-

BMAP Formula:

(MW ~229.07 Da) -

Leaving Group: Bromide (

) (MW ~79.90 Da) -

Expected Mass Shift:

(corresponding to the acetophenone moiety).

Workflow:

-

Incubation: Incubate 10 µM MurA with 100 µM BMAP for 60 minutes in 50 mM Ammonium Bicarbonate buffer (pH 7.8).

-

Desalting: Pass the sample through a Zeba Spin Desalting Column to remove excess unbound inhibitor.

-

Digestion (Optional but recommended): Digest with Trypsin to isolate the peptide containing Cys115.

-

Target Peptide (E. coli):VADIGGLTC LLILQDNCIEGELK (Cys115 is the first C).

-

-

MS Analysis: Analyze via ESI-TOF or MALDI-TOF.

-

Data Validation: Look for the parent peak + 149 Da.

Protocol C: Determination of

For irreversible inhibitors, the IC50 is insufficient. The efficiency of inactivation is best described by the second-order rate constant

Workflow:

-

Prepare reaction mixtures with varying concentrations of BMAP (

). -

Initiate reaction with substrates and monitor product formation continuously (if using a coupled assay) or at multiple time points (Malachite Green).

-

Determine the observed rate constant of inactivation (

) for each -

Plot

vs. -

Fit to the hyperbolic equation:

- : Affinity of the reversible binding step.

- : Maximum rate of covalent bond formation.

Data Presentation & Analysis

Comparative Inhibition Data

The following table summarizes typical kinetic parameters for MurA inhibitors.

| Parameter | Fosfomycin (Standard) | 2-bromo-2'-methoxyacetophenone (BMAP) | Interpretation |

| Mechanism | Epoxide Ring Opening | S_N2 Alkylation ( | BMAP is more reactive toward thiols. |

| Target Residue | Cys115 | Cys115 | Both compete for the active site thiol. |

| IC50 (E. coli) | ~5–10 µM | 0.38 µM | BMAP shows superior potency in vitro. |

| Reversibility | Irreversible | Irreversible | Both form stable covalent adducts. |

| Mass Shift | +138 Da | +149 Da | Distinct signatures in Mass Spec. |

Experimental Workflow Diagram

Figure 2: Integrated workflow for kinetic assessment and structural validation of BMAP inhibition.

Critical Considerations for Researchers

-

Thiol Reactivity: BMAP is a general electrophile. While the MurA active site enhances specificity, BMAP can react with other free thiols (e.g., Glutathione). In whole-cell assays, off-target toxicity must be monitored.

-

Assay Interference: High concentrations of DTT or

-mercaptoethanol in the assay buffer will quench the inhibitor before it reaches the enzyme. Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent if necessary, as it is less reactive toward -

Resistance: Similar to fosfomycin, mutations in Cys115 (e.g., C115D) will confer complete resistance to BMAP, validating the specific mechanism of action.